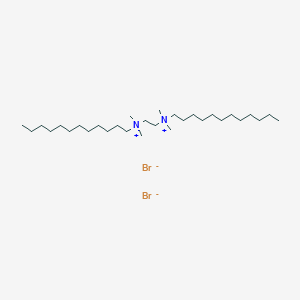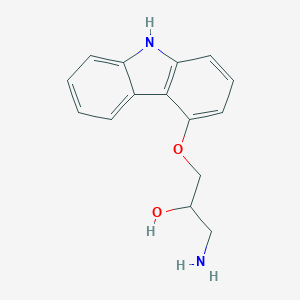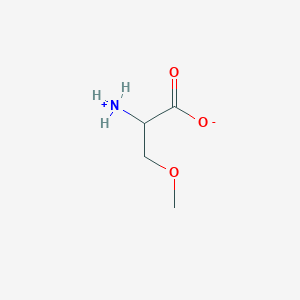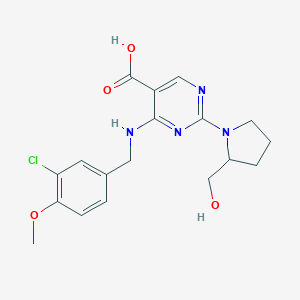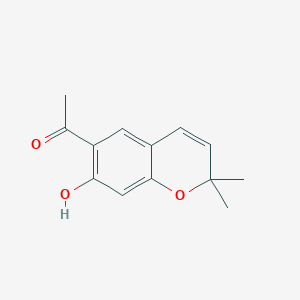
Eupatoriochromene
Vue d'ensemble
Description
Eupatoriochromene is a naturally occurring compound that has been identified in various plant species. It is a type of chromene, which is a class of organic compounds with a benzopyran nucleus. Eupatoriochromene has been isolated from the aerial parts of Calea serrata and has been found to have plant growth regulatory properties, such as retarding seed germination and reducing radicle and hypocotyl growth in seedlings. It also increases adventitious root formation in mung bean cuttings .
Synthesis Analysis
An elegant synthesis of eupatoriochromene has been achieved through a multi-step process. This involves blocking the reactive position C-3 of the appropriate ketones with an iodo group, prenylation with 3-chloro-3-methylbut-1-yne, and subsequent cyclization. Regiospecific introduction of the C-prenyl group at the less reactive C-5 position has been accomplished using 3-iodo ketones with 2-methylbut-3-en-2-ol. These methods provide a pathway for the synthesis of linear acetylchromenes like eupatoriochromene .
Molecular Structure Analysis
The molecular structure of eupatoriochromene has been elucidated using 1D and 2D NMR methods, supported by computer-assisted structure identification programs. This compound, along with another chromene called preconene II, was identified for the first time in Calea serrata through this approach .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Relevant Case Studies
Eupatoriochromene has been studied for its plant growth regulatory effects. It has been isolated from yellow starthistle (Centaurea solstitialis L.) and shown to have an impact on seed germination, radicle and hypocotyl growth, and adventitious root formation . Additionally, eupatoriochromene's synthesis has been explored to facilitate the study of its properties and potential applications .
Applications De Recherche Scientifique
1. Plant Growth Regulation
- Application Summary : Eupatoriochromene has been found to have significant effects on plant growth. It can retard seed germination and reduce radicle and hypocotyl growth of weed and crop plant seedlings .
- Methods of Application : The compound is isolated from yellow starthistle (Centaurea solstitialis L.) and applied to the plants .
- Results : In addition to retarding seed germination and reducing growth, Eupatoriochromene also increases adventitious root formation of mung bean cuttings .
2. Essential Oil Composition
- Application Summary : Eupatoriochromene is a component of the volatile chemical composition from leaves and reproductive organs of Piper mollicomum Kunth (PM), a plant species .
- Methods of Application : The essential oils (EOs) obtained from the different fresh organs by hydrodistillation were identified and quantified by Gas Chromatography/Mass Spectrometry (GC/MS) and by GC coupled to a Flame Ionization Detector (GC/FID), respectively .
- Results : The percentage content of Eupatoriochromene present in reproductive organs increased during the maturation period of the inflorescences, and decreased during the fruiting period, suggesting defense/attraction activities .
3. Antioxidant Activities and Uric Acid Reduction
- Application Summary : Eupatoriochromene may be one of the most important chemical compounds of SEOs for reducing uric acid .
- Methods of Application : The antioxidant activities and inhibitory activities against XO were measured .
- Results : The results showed that SEOs of LD5009 had the strongest antioxidant and XO inhibitory activities .
4. Anti-Inflammatory, Anti-Tumor and Antibacterial Pharmacological Effects
- Application Summary : Eupatoriochromene shows some biological activities, such as anti-inflammatory, anti-tumor and antibacterial pharmacological effects .
- Methods of Application : The compound is isolated and used in various pharmacological studies .
- Results : The results of these studies suggest that Eupatoriochromene may play a role in the development of drugs .
5. Agricultural Applications
- Application Summary : Eupatoriochromene has a number of uses in agriculture .
- Methods of Application : The specific methods of application in agriculture are not specified .
- Results : The results of these applications are not specified .
6. Xanthine Oxidase Inhibitory Activities
- Application Summary : Eupatoriochromene may be one of the most important chemical compounds of essential oils from sunflowers for reducing uric acid .
- Methods of Application : The inhibitory activities of essential oils against xanthine oxidase were measured by using UV spectrophotometer .
- Results : The results showed that essential oils of LD5009 had the strongest antioxidant and xanthine oxidase inhibitory activities .
4. Antioxidant Activities and Inhibitory Activities Against Xanthine Oxidase
- Application Summary : Eupatoriochromene may be one of the most important chemical compounds of essential oils from sunflowers for reducing uric acid .
- Methods of Application : The inhibitory activities of essential oils against xanthine oxidase were measured by using UV spectrophotometer .
- Results : The results showed that essential oils of LD5009 had the strongest antioxidant and xanthine oxidase inhibitory activities .
5. Pharmaceutical Applications
- Application Summary : Eupatoriochromene shows some biological activities, such as anti-inflammatory, anti-tumor and antibacterial pharmacological effects .
- Methods of Application : The compound is isolated and used in various pharmacological studies .
- Results : The results of these studies suggest that Eupatoriochromene may play a role in the development of drugs .
6. Agricultural Applications
Safety And Hazards
When handling Eupatoriochromene, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . In case of accidental ingestion or inhalation, immediate medical attention is required .
Propriétés
IUPAC Name |
1-(7-hydroxy-2,2-dimethylchromen-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-8(14)10-6-9-4-5-13(2,3)16-12(9)7-11(10)15/h4-7,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUVYHFYZBCYRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C2C(=C1)C=CC(O2)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172485 | |
| Record name | Ethanone, 1-(7-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eupatoriochromene | |
CAS RN |
19013-03-7 | |
| Record name | Eupatoriochromene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19013-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethylencecalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019013037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19013-03-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(7-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYLENCECALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9Y1UY34HC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



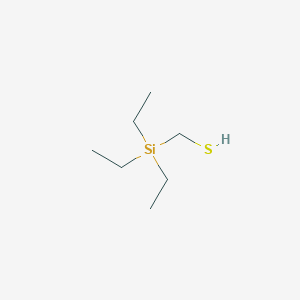
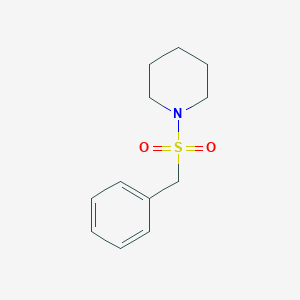
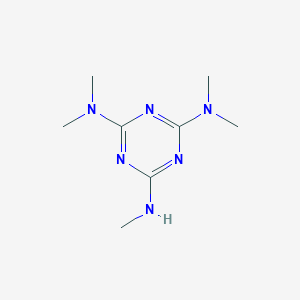
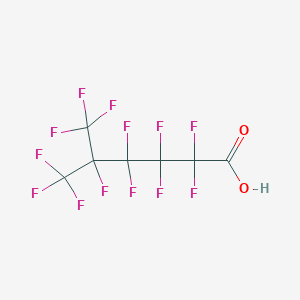
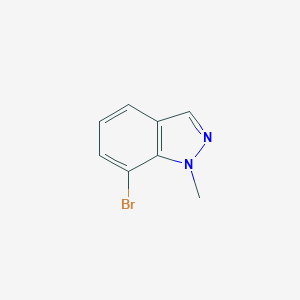
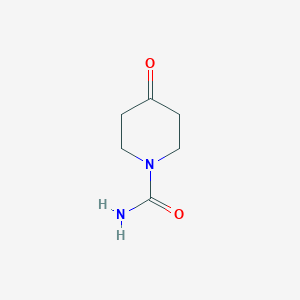
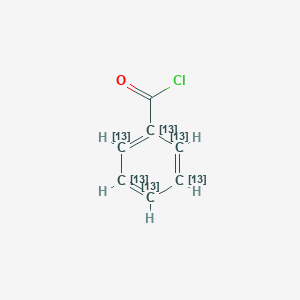
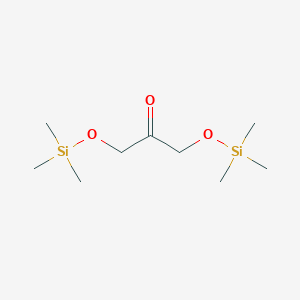
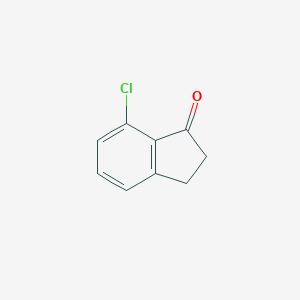
![[(2R,3R,4S,5R,6S)-3,4-Diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B108034.png)
